molecular formula C32H26N2O5 B15032574 methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Katalognummer: B15032574
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: IKYOLTCLRRDVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex heterocyclic compound featuring a dibenzo[b,e][1,4]diazepine core fused with a benzoate ester group. The structure incorporates a furan-2-yl substituent at position 3, a phenylcarbonyl group at position 10, and a hydroxyl group at position 1.

The dibenzo[b,e][1,4]diazepine scaffold is known for its conformational flexibility, enabling interactions with biological targets such as histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs). The methyl benzoate moiety may enhance solubility, while the phenylcarbonyl group could influence binding affinity through aromatic stacking interactions .

Eigenschaften

Molekularformel

C32H26N2O5

Molekulargewicht

518.6 g/mol

IUPAC-Name

methyl 4-[5-benzoyl-9-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C32H26N2O5/c1-38-32(37)22-15-13-20(14-16-22)30-29-25(18-23(19-27(29)35)28-12-7-17-39-28)33-24-10-5-6-11-26(24)34(30)31(36)21-8-3-2-4-9-21/h2-17,23,30,33H,18-19H2,1H3

InChI-Schlüssel

IKYOLTCLRRDVCK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This core can be synthesized through a series of condensation reactions involving appropriate benzoyl and furan derivatives. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Structural Features Influencing Reactivity

The compound features a dibenzo[b,e] diazepine core , a furan ring , a phenylcarbonyl group , and a hydroxyl group attached to the bicyclic system. These functional groups provide multiple reactive sites for chemical transformations:

  • Hydroxyl group : Susceptible to substitution or elimination reactions.

  • Carbonyl groups : Targets for reduction or oxidation.

  • Furan ring : Prone to electrophilic aromatic substitution or oxidation.

  • Diazepine core : Stabilizes reactive intermediates during ring-opening or rearrangement reactions.

Oxidation Reactions

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

  • Conditions : Aqueous H₂SO₄, elevated temperatures.

  • Outcome : Oxidation of the hydroxyl group to a ketone or further oxidation of the furan ring to a diacid.

Reduction Reactions

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Dry ether or THF, ambient to reflux temperatures.

  • Outcome : Reduction of carbonyl groups (e.g., phenylcarbonyl) to alcohols or amides.

Nucleophilic Substitution

  • Reagents : Alcohols, amines, or other nucleophiles in the presence of acid/base catalysts.

  • Conditions : Polar aprotic solvents (DMF, DMSO) or protic solvents (ethanol).

  • Outcome : Replacement of the hydroxyl group with nucleophiles, forming esters, ethers, or amides.

Hydrolysis

  • Reagents : Dilute acids (HCl) or bases (NaOH).

  • Conditions : Aqueous solutions, reflux.

  • Outcome : Cleavage of ester groups (e.g., benzoate ester) to carboxylic acids or hydrolysis of amide bonds.

Cross-Coupling Reactions

  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides or boronic acids.

  • Conditions : High temperatures, inert atmospheres.

  • Outcome : Functionalization of the furan ring or dibenzo core via Suzuki/Mizoroki coupling.

Reaction Conditions and Optimization

Reactions typically involve:

  • Controlled temperatures : Room temperature for substitution reactions; reflux for oxidation/hydrolysis.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions; aqueous acids/bases for hydrolysis.

  • Catalysts : Acidic or basic conditions to activate reactive sites (e.g., H₂SO₄ for oxidation).

Reaction Comparison Table

Reaction TypeReagentsConditionsProducts
OxidationKMnO₄, H₂SO₄Aqueous, 60–100°CKetone/diacid derivatives
ReductionLiAlH₄, THFRefluxAlcohol/amide derivatives
Nucleophilic Sub.ROH/RNH₂, acid/baseDMF/DMSO, rt–refluxEster/ether/amide derivatives
HydrolysisHCl/NaOHAqueous, refluxCarboxylic acid derivatives
Cross-CouplingPd catalysts, aryl halidesInert atmosphere, 80–120°CFunctionalized aryl derivatives

Critical Considerations

  • Selectivity : Oxidation conditions must avoid over-oxidation of the furan ring.

  • Stability : Hydroxyl and carbonyl groups may degrade under harsh conditions.

  • Purification : Recrystallization or chromatography is often required to isolate products.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and furan groups may interact with enzymes or receptors, modulating their activity. The dibenzo[b,e][1,4]diazepine core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Diazepine Core

a. Fluorophenyl vs. Furan-2-yl Substituent A closely related analog, methyl 4-[3-(4-fluorophenyl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate (described in ), replaces the furan-2-yl group with a 4-fluorophenyl substituent. However, the furan’s oxygen atom could participate in polar interactions absent in the fluorophenyl analog .

b. Phenothiazine-Based Analogs Compounds such as methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) () share the benzoate ester but replace the diazepine core with a phenothiazine system. Phenothiazines are known for their HDAC inhibitory activity, suggesting that the diazepine analogs may exhibit similar biological roles but with altered pharmacokinetics due to differences in ring strain and substituent positioning .

Ester Group Modifications

Ethyl vs. Methyl Benzoate Derivatives Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) () feature ethyl esters instead of methyl. However, methyl esters (as in the target compound) may offer better membrane permeability due to reduced steric hindrance .

Heterocyclic Additions

Dibenzo-dioxin vs. Diazepine Systems Dibenzo[p]dioxin derivatives () lack the diazepine nitrogen atoms, reducing hydrogen-bonding capacity.

Key Data Table: Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight Notable Properties
Target Compound Dibenzo[b,e][1,4]diazepine 3: Furan-2-yl; 10: Phenylcarbonyl ~580 g/mol* Predicted HDAC inhibition; moderate solubility in polar solvents
Methyl 4-[3-(4-fluorophenyl)-...]benzoate Dibenzo[b,e][1,4]diazepine 3: 4-Fluorophenyl; 10: Phenylcarbonyl ~598 g/mol Enhanced electronegativity; potential for improved binding affinity
Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) Phenothiazine Phenothiazine-ethyl linker 409.5 g/mol HDAC inhibition confirmed; higher logP (lipophilicity)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate-phenethylamine Pyridazin-3-yl; ethyl ester 379.4 g/mol Extended half-life; moderate CYP450 interaction
10-Acetyl-11-(2,4-dichlorophenyl)-...dibenzo[b,e][1,4]diazepin-1-one Dibenzo[b,e][1,4]diazepine 10: Acetyl; 11: 2,4-Dichlorophenyl 403.8 g/mol Antipsychotic activity reported; chlorine atoms enhance metabolic stability

*Estimated based on structural analogs.

Research Findings and Implications

  • Biological Activity : The target compound’s furan-2-yl group may confer selectivity for oxidative enzymes (e.g., cytochrome P450), whereas fluorophenyl analogs could target kinases or HDACs .
  • Synthetic Challenges : Analogous compounds () require multi-step synthesis with purification via column chromatography, suggesting similar complexity for the target compound .
  • Thermodynamic Stability: The diazepine core’s rigidity, compared to dioxins or phenothiazines, may reduce off-target interactions but limit conformational adaptability .

Biologische Aktivität

Methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dibenzo[b,e][1,4]diazepines, characterized by a fused ring system that contributes to its pharmacological properties. The presence of the furan and hydroxy groups enhances its biological activity through various interactions with biological targets.

Molecular Formula

  • Molecular Formula: C₃₁H₃₃N₃O₃

Key Functional Groups

  • Dibenzo[b,e][1,4]diazepine core
  • Furan ring
  • Hydroxy group
  • Benzoate moiety

Histone Deacetylase Inhibition

One of the primary mechanisms through which methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate exhibits biological activity is through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to play a significant role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells. The compound's structure suggests potential HDAC inhibitory activity, which could be beneficial in oncology .

Neuropharmacological Effects

Research indicates that derivatives of dibenzo[b,e][1,4]diazepines may exhibit neuropharmacological effects by interacting with neurotransmitter receptors. For instance, compounds with similar structures have shown affinity for muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. The potential modulation of these receptors can lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Structure–Activity Relationship (SAR) Studies

Recent studies have focused on understanding the structure–activity relationships (SAR) of dibenzo[b,e][1,4]diazepine derivatives. These investigations reveal that modifications in the side chains significantly affect biological activity. For example:

  • Compounds with electron-donating groups on the furan ring demonstrated enhanced binding affinity to mAChRs.
  • The presence of a hydroxy group was crucial for maintaining potency against HDACs .

In Vivo Studies

In vivo studies using animal models have demonstrated that certain derivatives exhibit significant anxiolytic and antidepressant-like effects. The administration of these compounds resulted in improved behavioral outcomes in models of anxiety and depression .

Comparative Activity Table

CompoundBiological ActivityTargetReference
Methyl 4-[3-(furan-2-yl)...HDAC InhibitionCancer Cells
Similar Dibenzo DerivativemAChR ModulationNeurological Disorders
Fluorescent Dibenzo DerivativeBinding Affinity StudiesReceptor Binding

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.